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The remarkable programmability of DNA origami has positioned it as a key enabling technology

in fields ranging from targeted drug delivery to nanoelectronics. However, the successful

application of these intricate nanostructures is fundamentally dependent on their stability in

diverse and often harsh environments. This guide provides a comprehensive comparison of

DNA origami stability under various conditions, supported by experimental data, to aid

researchers, scientists, and drug development professionals in optimizing their experimental

designs and applications.

Temperature Stability
The thermal stability of DNA origami is a critical parameter, particularly for applications in

biology and materials science that may involve temperature fluctuations. In solution, the

structural integrity of DNA origami is typically limited by the melting temperature

(dehybridization) of its constituent double-stranded DNA, which generally falls within the range

of 40–100 °C.[1] However, when deposited on a solid substrate, the stability profile changes

dramatically.

Several studies have demonstrated that DNA origami structures adsorbed on surfaces like

mica or SiO2 can withstand significantly higher temperatures.[1][2] For instance, DNA origami

has been shown to remain intact after being heated to 150 °C for at least 45 minutes and even

up to 200 °C for 10 minutes.[1][2] Decomposition is typically observed at temperatures around

250 °C.[1][2] This enhanced stability on surfaces is attributed to the immobilization of the DNA

strands, which restricts their movement and prevents dehybridization.[1]
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Condition
DNA
Origami
Structure

Substrate
Temperat
ure (°C)

Incubatio
n Time

Outcome
Referenc
e

In Solution Generic - 40-100 -

Melting/De

hybridizatio

n

[1]

On Surface
Triangular

Origami
Mica 150 45 min Intact [2]

On Surface
Triangular

Origami
SiO2 200 10 min Intact [1]

On Surface
Triangular

Origami
Mica 250 -

Decomposi

tion
[2]

In Solution
3D Cross-

linked
- 90 - Intact [2]

In Solution

with 6M

Urea

Triangular

Origami
- 37-42 -

Heavily

Damaged
[3]

In Solution

with 6M

GdmCl

Triangular

Origami
- 23 - Stable [3]

pH Stability
The pH of the surrounding environment can significantly impact the stability of DNA origami by

altering the charge of the DNA backbone and affecting the hydrogen bonds between base

pairs. Generally, DNA origami structures exhibit good stability within a pH range of 5.5 to 9.5.[4]

One study found that triangular DNA origami structures remained stable in a pH range of 7 to

11.[1] More extensive testing has shown that both triangular and rectangular origami structures

can maintain their integrity for at least 12 hours in a pH range of 5 to 10.[5]

However, extreme pH conditions can lead to degradation. At pH values below 5, depurination

of the DNA can occur, while pH values above 10 can disrupt the hydrogen bonds holding the
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double helices together.[4] For example, at pH 4, triangular origami structures have been

observed to be broken, and at pH 2, they disintegrate into distinct pieces.[1][5] Similarly, at pH

11, slight compression and deformation can be observed, and at higher pH values, the

structures are completely destroyed.[5]

pH
DNA Origami
Structure

Incubation
Time

Outcome Reference

2
Triangular

Origami
-

Disintegrated

into 6 pieces
[1]

4
Triangular

Origami
2 hours

Broken

structures
[5]

5-10

Triangular &

Rectangular

Origami

12 hours Stable [5]

11
Triangular

Origami
-

Slight

compression/def

ormation

[1][5]

>11
Triangular

Origami
-

Completely

destroyed
[5]

Cation Concentration
Cations, particularly divalent cations like magnesium (Mg²⁺), play a crucial role in stabilizing

DNA origami structures by screening the electrostatic repulsion between the negatively

charged phosphate backbones of adjacent DNA helices.[6][7] Most DNA origami folding

protocols utilize buffers supplemented with millimolar concentrations of Mg²⁺.[2]

Low cation concentrations can lead to the denaturation or "melting" of DNA origami.[8]

However, this process can be reversible if the exposure to low cation concentrations is brief

(e.g., less than 10 minutes).[8] Interestingly, the stability in low-magnesium buffers is highly

dependent on the specific DNA origami design, with some structures like 6-helix bundles

showing more resilience than 24-helix bundles.[2] While monovalent cations like Na⁺ can also

stabilize DNA origami, they are much less efficient and require significantly higher
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concentrations compared to Mg²⁺.[9] In the presence of denaturing agents like urea, Mg²⁺ ions

are about ten times more effective at stabilizing DNA origami than Na⁺ ions.[9]

Cation Condition
DNA Origami
Structure

Outcome Reference

Low Cation

Concentration (<10

min)

Triangular &

Rectangular Origami
Reversible melting [8]

Low Cation

Concentration (>10

min)

Triangular &

Rectangular Origami
Irreversible melting [8]

Low-μM Mg²⁺ Various
Integrity maintained

post-assembly
[2]

High Na⁺/K⁺ Various
Can counterbalance

absence of Mg²⁺
[9]

Nuclease Stability
For in vivo applications such as drug delivery, the stability of DNA origami in the presence of

nucleases is of paramount importance. Nucleases are enzymes that degrade nucleic acids,

and DNA origami structures are susceptible to their activity, particularly from endonucleases

like DNase I.[10][11]

Unprotected DNA origami can have varying half-lives in biological fluids. For instance,

wireframe DNA origami was found to be stable for over 24 hours in fetal bovine serum and

human serum but degraded within 3 hours in mouse serum, indicating species-specific

nuclease activity.[10][12] Several strategies have been developed to enhance nuclease

resistance, including coating the origami with minor groove binders (MGBs), PEGylation, or

chemical cross-linking.[10][12] Incubation with diamidine-class MGBs has been shown to

increase the half-life of DNA origami in mouse serum by more than 12 hours.[10][12]
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Environment
DNA Origami
Structure

Protection
Strategy

Half-life /
Stability

Reference

Fetal Bovine

Serum (10%)

Wireframe

Origami
None > 24 hours [10][12]

Human Serum
Wireframe

Origami
None 24 hours [10][12]

Mouse Serum
Wireframe

Origami
None < 3 hours [10][12]

Mouse Serum
Wireframe

Origami

Minor Groove

Binders
> 12 hours [10][12]

Cell Lysate Various Origami None
Stable for at

least 12 hours
[13]

Lysosomes (in

breast cancer

cells)

Nanotubes None

Intact up to 24

hours, degraded

by 60 hours

[2]

Stability in Organic Solvents and Denaturants
The stability of DNA origami in organic solvents and in the presence of chaotropic agents is

relevant for nanofabrication processes and biophysical studies. DNA origami structures have

been shown to maintain their shape after being immersed in a variety of organic solvents,

including hexane, ethanol, and toluene, for up to 24 hours.[1] A systematic study on polar,

water-miscible solvents found that DNA origami stability is superstructure-dependent and

solvent-dependent, with the highest stability observed in acetone.[6] Stability can be

maintained in up to 25–40% DMF or DMSO and up to 70–90% acetone or ethanol.[14]

In the presence of strong denaturants like urea and guanidinium chloride (GdmCl), DNA

origami can remain stable at room temperature in concentrations as high as 6 M for at least 24

hours.[15] However, at elevated temperatures, their stability is compromised.[15] Interestingly,

increasing cation concentrations can stabilize DNA origami against urea denaturation but

promotes denaturation by GdmCl.[9]
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Environmen
t

DNA
Origami
Structure

Concentrati
on

Temperatur
e

Outcome Reference

Hexane,

Ethanol,

Toluene

Triangular

Origami
- Room Temp

Stable for 24

hours
[1]

Acetone Various 70-90% Room Temp Stable [14]

Ethanol Various 70-90% Room Temp Stable [14]

DMF Various 25-40% Room Temp Stable [14]

DMSO Various 25-40% Room Temp Stable [14]

6 M Urea
Triangular

Origami
6 M Room Temp

Stable for 24

hours
[15]

6 M GdmCl
Triangular

Origami
6 M Room Temp

Stable for 24

hours
[15]

6 M Urea
Triangular

Origami
6 M 37-42 °C

Heavily

Damaged
[3]

Experimental Protocols
Atomic Force Microscopy (AFM) for Structural Integrity
Assessment
A common method to assess the structural integrity of DNA origami is Atomic Force Microscopy

(AFM).

Sample Preparation: A 5 µL aliquot of the DNA origami sample (typically 5 nM) is mixed with

a buffer solution (e.g., 1x TAE/Mg²⁺).

Surface Adsorption: The mixture is deposited onto a freshly cleaved mica surface and

incubated for approximately 15 minutes to allow the origami structures to adsorb.[3]
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Washing: The surface is gently washed with deionized water to remove unbound structures

and buffer salts.

Drying: The mica substrate is dried under a gentle stream of air or nitrogen.

Imaging: The sample is then imaged using an AFM in tapping mode. The resulting images

provide information on the shape, size, and integrity of the DNA origami structures.

Sample Preparation

Surface Adsorption Imaging

DNA Origami Sample Mix

Buffer Solution

Incubate (15 min)Freshly Cleaved Mica Wash with DI Water Dry AFM Imaging Data Analysis

Click to download full resolution via product page

AFM Experimental Workflow

Agarose Gel Electrophoresis (AGE) for Stability Analysis
Agarose Gel Electrophoresis (AGE) is another widely used technique to assess the stability

and integrity of DNA origami structures.

Sample Incubation: DNA origami samples are incubated under the desired experimental

conditions (e.g., different temperatures, pH values, or in the presence of nucleases).

Gel Preparation: An agarose gel (typically 0.5-2%) is prepared in a running buffer (e.g., 1x

TAE) containing an intercalating dye like ethidium bromide or SYBR Safe.
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Loading: The incubated DNA origami samples, mixed with a loading dye, are loaded into the

wells of the agarose gel. A DNA ladder is also loaded for size reference.

Electrophoresis: The gel is run in an electrophoresis chamber filled with the running buffer at

a constant voltage until the dye front has migrated a sufficient distance.

Visualization: The gel is visualized under UV light. Intact DNA origami structures will migrate

as a distinct band, while degraded or denatured structures will result in smears or bands with

altered mobility.

Sample Incubation

Gel Electrophoresis Analysis

DNA Origami Sample Incubate

Experimental Conditions
(Temp, pH, Nuclease)

Load SamplePrepare Agarose Gel Run Electrophoresis Visualize under UV Interpret Results

Click to download full resolution via product page

AGE Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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